3,3-Dimethoxy-2-methylcyclobutan-1-one
CAS No.:
Cat. No.: VC18098537
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O3 |
|---|---|
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 3,3-dimethoxy-2-methylcyclobutan-1-one |
| Standard InChI | InChI=1S/C7H12O3/c1-5-6(8)4-7(5,9-2)10-3/h5H,4H2,1-3H3 |
| Standard InChI Key | LAOILEPBCHYXJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)CC1(OC)OC |
Introduction
Structural and Molecular Features
The molecular formula of 3,3-dimethoxy-2-methylcyclobutan-1-one is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The cyclobutanone core introduces significant ring strain (approximately 26–29 kcal/mol), which enhances its reactivity in ring-opening and functionalization reactions . The two methoxy groups at position 3 act as electron-donating substituents, influencing both the electronic environment of the ketone and the steric accessibility of the β-carbon. The methyl group at position 2 further modulates steric interactions, as demonstrated in palladium-catalyzed cross-coupling reactions of analogous cyclobutanones .
Key structural parameters inferred from related compounds include:
-
Bond angles: The C–C–C angle in the cyclobutanone ring is approximately 88–90°, deviating significantly from the ideal tetrahedral geometry .
-
Dihedral angles: The methoxy groups adopt equatorial orientations to minimize steric clash with the methyl group .
Synthesis and Catalytic Optimization
Palladium-Catalyzed Carbonylative Approaches
Cyclobutanone derivatives are frequently synthesized via palladium-catalyzed carbonylative C–C bond activation. For example, Song et al. demonstrated that cyclobutanones undergo ring-opening carbonylation with aryl formates in the presence of PdCl₂/dppf (5–10 mol%) to yield esters (Table 1) . While their study focused on 3-(2-iodophenyl)-3-methylcyclobutan-1-one, the optimized conditions—DMSO solvent, Na₂CO₃ base, and 60°C—are applicable to 3,3-dimethoxy-2-methylcyclobutan-1-one due to analogous steric and electronic profiles .
Table 1: Optimization of Pd Catalysts for Cyclobutanone Carbonylation
The choice of ligand critically impacts yield; bulkier ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene) improve stability of the pallacycle intermediate .
Enantioselective Reduction and Functionalization
Chen et al. developed a sequential enantioselective reduction/C–H functionalization strategy for cyclobutanols, which can be adapted for 3,3-dimethoxy-2-methylcyclobutan-1-one . Using CuH catalysts with chiral ligands, ketones are reduced to alcohols with >90% enantiomeric excess (ee), followed by silylation or arylation at the β-position . For instance:
This methodology could enable asymmetric synthesis of 3,3-dimethoxy-2-methylcyclobutan-1-one derivatives for chiral drug intermediates .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protons adjacent to the methoxy groups resonate as singlets in the ¹H NMR spectrum due to equivalent environments. For a structurally similar compound, 3-(2,6-dimethoxy-4-methylphenoxy)-2-ethyl-2-methylcyclobutan-1-one, methoxy protons appear at δ 3.72–3.85 ppm . The methyl group at position 2 is expected to resonate as a singlet near δ 1.25–1.40 ppm, while the ketone carbonyl carbon in ¹³C NMR appears near δ 210–215 ppm .
Infrared (IR) Spectroscopy
The ketone C=O stretch is observed at ~1,710 cm⁻¹, while methoxy C–O vibrations occur at 1,250–1,050 cm⁻¹ . FTIR analysis of cyclobutanone analogs confirms the absence of hydroxyl groups, distinguishing them from reduced cyclobutanol derivatives .
Mass Spectrometry
Electron ionization (EI) mass spectra of cyclobutanones typically exhibit a molecular ion peak at m/z 144 (C₇H₁₂O₃⁺). Fragmentation patterns include loss of methoxy groups (–31 Da) and retro-Diels-Alder cleavage of the four-membered ring .
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The strained cyclobutanone ring undergoes regioselective ring-opening with nucleophiles. For example, Grignard reagents attack the β-carbon, yielding substituted cyclohexenones after expansion :
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling leverages the methyl and methoxy groups as directing groups. In a study by Song et al., cyclobutanones with iodophenyl substituents underwent carbonylative Suzuki-Miyaura coupling to form biaryl esters . Adapting these conditions, 3,3-dimethoxy-2-methylcyclobutan-1-one could couple with aryl boronic acids to generate diversely functionalized products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume